Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate

SERT/NET Binding Transporter Affinity SNRI Selectivity

Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate, designated 071031B and later named ammoxetine, is a synthetic chiral compound belonging to the serotonin and norepinephrine reuptake inhibitor (SNRI) class. It features a unique benzodioxole moiety replacing the naphthyl ring found in duloxetine, a structural modification that fundamentally alters its pharmacological and toxicological profile.

Molecular Formula C17H17NO5S
Molecular Weight 347.39
CAS No. 921923-11-7
Cat. No. B2678135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate
CAS921923-11-7
Molecular FormulaC17H17NO5S
Molecular Weight347.39
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC3=C(C=C2)OCO3)C
InChIInChI=1S/C17H17NO5S/c1-3-21-17(20)16-10(2)6-15(24-16)18-14(19)8-11-4-5-12-13(7-11)23-9-22-12/h4-7H,3,8-9H2,1-2H3,(H,18,19)
InChIKeySJNRGPYNHCRPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate (CAS 921923-11-7): A Next-Generation SNRI Candidate for Depression Research and Procurement


Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate, designated 071031B and later named ammoxetine, is a synthetic chiral compound belonging to the serotonin and norepinephrine reuptake inhibitor (SNRI) class. It features a unique benzodioxole moiety replacing the naphthyl ring found in duloxetine, a structural modification that fundamentally alters its pharmacological and toxicological profile [1]. This compound acts as a balanced, high-affinity inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters, distinguishing it from many first-generation SNRIs that exhibit significant transporter selectivity [2]. Its development is documented in primary research literature and has progressed through Phase 2 clinical trials, making it a compound of significant interest for preclinical and translational neuroscience research [3].

Why Generic SNRI Substitution Fails: The Quantifiable Differentiation of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate


Within the SNRI class, significant pharmacological heterogeneity precludes simple substitution. While agents like venlafaxine exhibit a ~30-fold affinity preference for SERT over NET (Ki: 82 nM vs. 2480 nM), 071031B demonstrates a uniquely balanced SERT/NET inhibition ratio of 1:0.4 (Ki: 2.68 nM vs. 1.09 nM), which is critical for the theoretical efficacy in treating both emotional and physical symptoms of depression . Furthermore, the hepatotoxicity associated with duloxetine, driven by its naphthyl ring-induced oxidative stress, is a documented clinical liability [1]. The structural replacement of this toxicophore with a benzodioxole group in 071031B has been mechanistically validated to dramatically lower hepatotoxic effects, making it a structurally and functionally distinct entity rather than a simple me-too analog [2].

Quantitative Differentiation Evidence for Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate (071031B) vs. Comparator SNRIs


Balanced vs. SERT-Selective Transporter Affinity: 071031B Superior to Venlafaxine

071031B demonstrates a balanced, high-affinity binding profile at both serotonin (SERT) and norepinephrine (NET) transporters, a critical differentiator from the SERT-selective profile of venlafaxine. 071031B displays Ki values of 2.68 nM at SERT and 1.09 nM at NET (SERT/NET ratio of 1:0.4) in rat cortical tissue [1]. In stark contrast, venlafaxine exhibits a ~30-fold preference for SERT, with a SERT Ki of 82 nM and a NET Ki of 2480 nM . This indicates 071031B is significantly more potent at NET (~2,275-fold) and also more potent at SERT (~31-fold) than venlafaxine, providing a pharmacologically balanced dual inhibition profile.

SERT/NET Binding Transporter Affinity SNRI Selectivity

Superior Norepinephrine Transporter (NET) Affinity: Head-to-Head vs. Duloxetine

In a direct head-to-head comparison, 071031B exhibits significantly higher affinity for the norepinephrine transporter (NET) than the leading SNRI duloxetine. 071031B demonstrated a NET Ki of 1.09±0.73 nM in rat cortical tissue [1]. In the same study, duloxetine's NET Ki was determined to be 7.46±1.55 nM [1]. This represents an approximate 6.8-fold increase in NET affinity for 071031B. Furthermore, the inhibition of norepinephrine uptake into rat cortical synaptosomes was more potent for 071031B (Ki=1.09 nM) compared to duloxetine (Ki=3.23 nM) [1].

Transport Inhibition Binding Assay Norepinephrine Duloxetine Comparison

Reduced In Vitro Hepatotoxicity: Cytotoxicity Profile vs. Duloxetine

The structural replacement of duloxetine's hepatotoxic naphthyl ring with a benzodioxole moiety in 071031B results in a dramatically improved in vitro toxicity profile. In human hepatic spheroid models (EHS), S-071031B (the active enantiomer) showed no cytotoxicity under both single and repeated dose exposures, in stark contrast to duloxetine (DLX) which induced clear hepatotoxicity [1]. The mechanism was attributed to the elimination of naphthyl-induced oxidative stress and mitochondrial dysfunction [1]. This supports earlier findings where 071031B exhibited lower cytotoxicity in HepG2 and SH-SY5Y cells than duloxetine [2].

Drug Safety HepG2 Cells Cytotoxicity Hepatotoxicity

Enantiomer-Specific Pharmacokinetic Differentiation: S-071031B vs. R-071031B

071031B is a racemic mixture where the S-enantiomer (S-071031B/Ammoxetine) possesses superior in vivo activity driven not by target affinity, but by pharmacokinetic (PK) differences. In vitro assays revealed that both S- and R-071031B have equipotent affinity for human SERT and NET [1]. However, in vivo behavioral tests showed S-071031B was more potent than R-071031B in the forced swimming test and pain models [1]. Pharmacokinetic studies demonstrated that differential oral availability and hepatic metabolism, rather than pH stability, intestinal transport, or plasma binding, accounted for the enantiomers' behavioral differences [1].

Chiral Pharmacology Drug Metabolism Enantiomer Selection Pharmacokinetics

Positive Phase 2 Clinical Efficacy Data: Ammoxetine vs. Placebo

The clinical viability of the S-enantiomer, ammoxetine, is confirmed by a Phase 2 randomized controlled trial. In a study of 239 patients with Major Depressive Disorder, ammoxetine at 40 mg/d and 60 mg/d demonstrated statistically significant superiority over placebo [1]. The primary endpoint, the change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 8 weeks, showed a least-squares (LS) mean reduction of -16.7 for ammoxetine 40 mg/d versus -13.5 for placebo, a treatment difference of -3.3 (97.3% CI, -6.3 to -0.3) [1]. This confirms that the preclinical differentiation translates into human therapeutic efficacy.

Clinical Trial Randomized Controlled Trial Depression MADRS Efficacy

Unique Structural Determinant for Reduced Idiosyncratic Hepatotoxicity

A critical design flaw in duloxetine is its naphthyl ring, a known toxicophore that induces CYP450-dependent oxidative stress and mitochondrial dysfunction in hepatic organoids [1]. 071031B was specifically designed to replace this naphthyl ring with a benzo[d][1,3]dioxol-5-yl (benzodioxole) group [1]. This structural modification is not merely an analog change; it represents a targeted toxicophore elimination. In mechanistic studies, S-071031B (containing the benzodioxole replacement) showed dramatically lower reactive oxygen species (ROS) generation and hepatotoxicities compared to duloxetine [1]. This provides a structure-based safety advantage that is not present in any naphthyl-containing SNRI.

Structural Toxicology Benzodioxole Naphthyl Replacement Oxidative Stress

Prioritized Application Scenarios for Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate Based on Quantitative Differentiation


Investigating Balanced vs. Selective Monoamine Reuptake in Comorbid Pain-Depression Models

Researchers studying the neurobiology of chronic pain and depression comorbidity should prioritize 071031B. Its balanced SERT/NET affinity (Ki: 2.68 / 1.09 nM) directly contrasts with SERT-selective agents like venlafaxine (Ki: 82 / 2480 nM) [1]. The superior NET engagement is mechanistically crucial for descending inhibitory pain pathways, and 071031B has demonstrated robust efficacy in preclinical pain models [2]. This allows for experimental designs that isolate the role of balanced monoaminergic tone without the confounding factor of transporter selectivity.

Hepatotoxicity-Sparing SNRI Probe for Chronic In Vivo Administration Studies

For long-term rodent studies where duloxetine's hepatotoxicity is a confounding variable or a humane endpoint, 071031B is the preferred SNRI probe. The validated elimination of the naphthyl toxicophore and the subsequent absence of cytotoxicity in human hepatic spheroid models provides a crucial safety margin [3]. This enables chronic dosing paradigms to study sustained neuroplasticity and receptor adaptations without the confound of progressive liver injury, increasing experimental validity and animal survival rates [3].

Translational Biomarker and Backup Compound Research Based on Clinical Validation

Industrial and academic translational research programs seeking to validate preclinical biomarkers (e.g., neuroimaging, EEG, serum markers) should utilize ammoxetine (S-071031B) as a pharmacological tool. Its positive Phase 2 clinical data provides a de-risked bridge between rodent models and human pathology [4]. Unlike purely preclinical compounds, the availability of human efficacy and tolerability data streamlines the design of reverse-translational studies, making it ideal for backup compound programs or as a clinical comparator for novel mechanisms of action.

Quote Request

Request a Quote for Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.